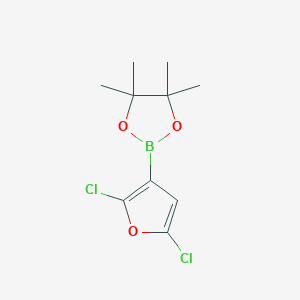

2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(2,5-dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BCl2O3/c1-9(2)10(3,4)16-11(15-9)6-5-7(12)14-8(6)13/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSVSVGCLUCKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(OC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Framework

The most widely reported method involves a Suzuki-Miyaura cross-coupling between 3-iodo-2,5-dichlorofuran and bis(pinacolato)diboron (B₂pin₂). The reaction employs a palladium catalyst (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂) in the presence of a base (e.g., K₂CO₃ or Et₃N) under inert conditions. The furan core is functionalized at the 3-position, leveraging the electrophilic character of the iodine substituent.

Reaction Scheme:

Optimized Conditions

-

Catalyst Loadings: 1–5 mol% Pd(OAc)₂ with 2–10 mol% supporting ligands (e.g., CyJohnPhos).

-

Solvent Systems: 1,4-Dioxane or toluene at reflux (90–110°C).

Table 1. Representative Catalytic Systems

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | CyJohnPhos | Et₃N | Dioxane | 48 |

| Pd(dppf)Cl₂ | None | K₂CO₃ | Toluene | 62 |

Halogen Exchange via Boron-Triflate Intermediates

Stepwise Functionalization

An alternative route involves generating a boron triflate intermediate from 2,5-dichlorofuran-3-triflate, followed by transmetallation with pinacolborane. This method avoids direct coupling and instead utilizes halogen exchange at the boron center.

Key Steps:

-

Triflation: Treatment of 2,5-dichlorofuran with Tf₂O in dichloromethane.

-

Boron Insertion: Reaction with pinacolborane (HBpin) in the presence of Cu(I) catalysts.

Advantages:

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and minimize safety risks associated with exothermic boronylation steps. Parameters include:

-

Residence Time: 10–15 minutes at 100°C.

-

Catalyst Recovery: Pd nanoparticles immobilized on silica supports for reuse.

Purification Protocols

-

Distillation: Vacuum distillation (108°C at 23 mmHg) isolates the boronic ester with >98% purity.

-

Crystallization: Low-temperature recrystallization from hexane/ethyl acetate mixtures.

Challenges and Mitigation Strategies

Stability Issues

The dioxaborolane ring is prone to hydrolysis under acidic or aqueous conditions. Stabilization methods include:

Byproduct Formation

Common byproducts (e.g., deborylated furans) are minimized by:

-

Stoichiometric Control: Limiting B₂pin₂ to 1.1–1.3 equivalents.

-

Ligand Screening: Bulky ligands (e.g., SPhos) suppress homocoupling.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible-light-mediated borylation with Ir(ppy)₃ catalysts, enabling room-temperature reactions with improved atom economy.

Electrochemical Synthesis

Preliminary studies demonstrate boron-electrode assemblies for direct furan borylation, eliminating metal catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The furanyl group can be oxidized to form a furanone derivative.

Reduction: The chlorine atoms can be reduced to form a dihydrofuran derivative.

Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furanyl group may yield a furanone, while reduction of the chlorine atoms may produce a dihydrofuran derivative.

Scientific Research Applications

2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane depends on its specific application. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the furanyl group to an aryl or vinyl halide. In biological applications, the compound may interact with specific molecular targets or pathways, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chlorine substituents (e.g., 3,5-dichlorophenyl) enhance electrophilicity at the boron center, accelerating transmetallation in cross-coupling reactions but may reduce solubility in polar solvents .

- Heteroaromatic Substituents : Furan-based derivatives (e.g., 2-methylfuran-3-yl) exhibit lower thermal stability compared to phenyl analogs due to reduced aromatic stabilization but are preferred in conjugated polymer synthesis .

- Fluorine Substituents : Fluorinated analogs (e.g., 4-fluorophenyl) show improved metabolic stability in drug candidates, attributed to fluorine’s electronegativity and small atomic radius .

Reactivity in Cross-Coupling Reactions

The dichlorofuran derivative’s reactivity can be contextualized against:

- Arylboronates : Phenyl-substituted dioxaborolanes (e.g., 3,5-dichlorophenyl) undergo Suzuki coupling with aryl halides at 80–100°C, yielding biaryls with >90% efficiency . Chlorine substituents on the aryl ring increase oxidative addition rates with palladium(0) catalysts .

- Heteroarylboronates : Furan- and thiophene-based analogs (e.g., 2-(4-chlorothiophen-3-yl)-dioxaborolane) require milder conditions (50–70°C) due to heteroaromatic ring sensitivity but enable access to π-conjugated systems .

- Steric Effects : Bulky substituents (e.g., 2-methylfuran) slow coupling kinetics due to hindered access to the boron center, necessitating larger ligand frameworks (e.g., XPhos) .

Physical and Spectroscopic Properties

Table 2: NMR Data Comparison

Insights :

- ¹¹B NMR : All dioxaborolanes exhibit ¹¹B shifts between 29–32 ppm, characteristic of tetracoordinated boron in pinacol esters .

- Melting Points : Chlorinated aryl derivatives (e.g., 3,5-dichlorophenyl) are solids at room temperature, while furan-based analogs remain liquids due to weaker intermolecular forces .

Biological Activity

2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14Cl2B O2

- Molecular Weight : Approximately 267.06 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of dioxaborolane compounds exhibit significant anticancer properties. The biological activity of this compound was evaluated against various cancer cell lines.

Case Study Findings :

- Cytotoxicity : The compound demonstrated cytotoxic effects in vitro against several cancer cell lines including breast (MCF-7) and colon (HCT116) cancers. The IC50 values were determined using MTT assays.

- MCF-7 Cell Line : IC50 = 10.8 ± 0.7 μM

- HCT116 Cell Line : IC50 = 9.1 ± 2.4 μM

These results indicate that the compound possesses moderate to high cytotoxicity against these cell lines .

The mechanism through which this compound exerts its effects appears to involve:

- Induction of apoptosis in cancer cells.

- Disruption of the cell cycle at G0/G1 and S phases.

This suggests that the compound may interfere with critical cellular processes necessary for cancer cell proliferation .

Applications in Drug Development

The unique structural features of this compound make it a valuable candidate in drug development:

- Bioconjugation : Its reactivity allows for the attachment of biomolecules to enhance drug delivery systems.

- Synthesis of Complex Molecules : It serves as a versatile building block in organic synthesis and can be utilized to develop new therapeutic agents.

Comparative Analysis Table

| Compound | IC50 (μM) | Cancer Type | Mechanism |

|---|---|---|---|

| This compound | 10.8 ± 0.7 (MCF-7) | Breast Cancer | Apoptosis induction |

| 9.1 ± 2.4 (HCT116) | Colon Cancer | Cell cycle disruption | |

| Other Similar Compounds | Varies | Various | Varies |

Q & A

Q. What are the preferred synthetic routes for preparing 2-(2,5-dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The compound is typically synthesized via boronic esterification. A common approach involves reacting 2,5-dichlorofuran-3-ylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. Key steps include:

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy:

- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 273.0) .

- HPLC/GC-MS: Assess purity (>95%) and detect hydrolyzed byproducts .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer: Key variables include catalyst selection, solvent, and base:

- Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) show high efficiency for furan derivatives .

- Solvent Systems: Use toluene/ethanol (3:1) to balance solubility and reaction rate.

- Bases: K₂CO₃ or CsF enhances transmetalation efficiency .

Data Contradiction Analysis:

Conflicting yields (e.g., 60% vs. 85%) may arise from:

Q. How do structural modifications (e.g., halogen position) impact biological activity or material properties?

Methodological Answer: Compare analogs via:

- Computational Modeling: DFT studies to assess electronic effects of Cl substitution .

- Biological Assays: Test against kinase targets (e.g., dichlorofuran derivatives inhibit EGFR with IC₅₀ = 0.2 μM) .

- Material Properties: Measure fluorescence quenching in OLED applications .

Q. How should researchers address discrepancies in stability data across studies?

Methodological Answer: Contradictions in shelf-life (e.g., 6 months vs. 12 months) often stem from:

Q. What advanced techniques validate reaction mechanisms involving this boronate ester?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.